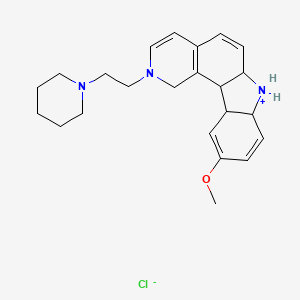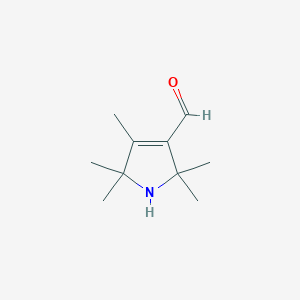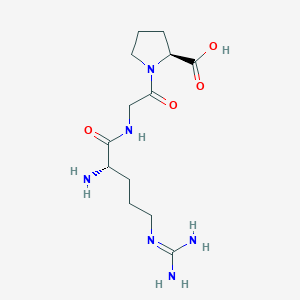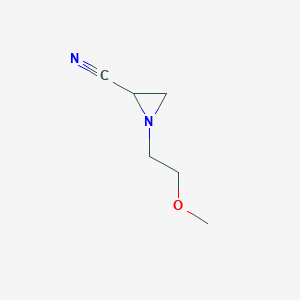
1-(2-Methoxyethyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)aziridine-2-carbonitrile typically involves the reaction of 2-methoxyethylamine with a suitable precursor that introduces the aziridine ring and the nitrile group. One common method involves the cyclization of 2-methoxyethylamine with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the aziridine ring.
Industrial Production Methods: Industrial production of aziridine derivatives often involves the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Substitution Reactions: The nitrile group can undergo substitution reactions with various electrophiles, leading to the formation of substituted aziridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized products.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and Grignard reagents are commonly used.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)aziridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Aziridine derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The nitrile group also contributes to the compound’s reactivity and ability to form covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group instead of a nitrile group.
2-Methylaziridine: A simpler aziridine derivative with a methyl group.
N-Tosylaziridine: An aziridine derivative with a tosyl group, known for its use in organic synthesis.
Uniqueness: 1-(2-Methoxyethyl)aziridine-2-carbonitrile is unique due to the presence of both the methoxyethyl and nitrile groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Propriétés
Numéro CAS |
75985-16-9 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-3-2-8-5-6(8)4-7/h6H,2-3,5H2,1H3 |
Clé InChI |
KFGMHKWLPNDKFJ-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
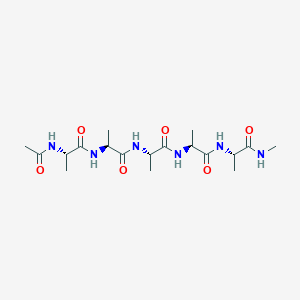
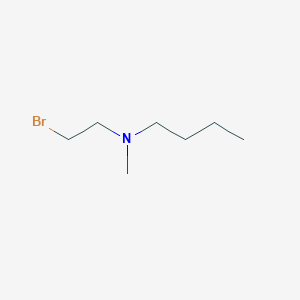
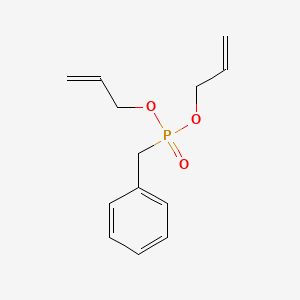
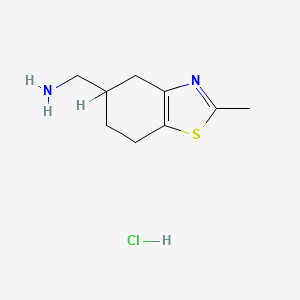
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
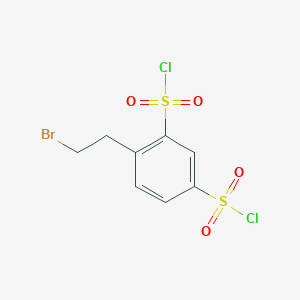
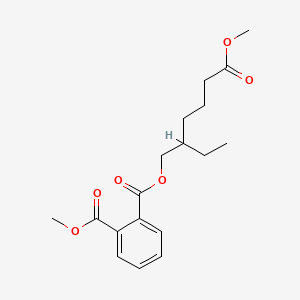
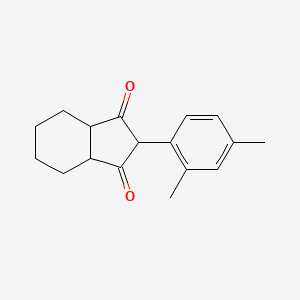
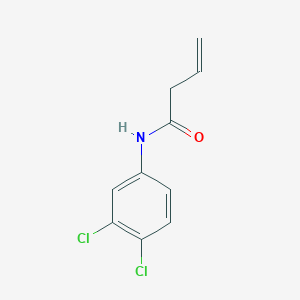
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
